Z-VRPR-FMK vs. MI-2: Cell Growth Inhibition Correlation in B-ALL Cell Line Panels
In a panel of 16 B-ALL cell lines, Z-VRPR-FMK demonstrated dramatic cell growth inhibition that positively correlated with MI-2 sensitivity (r=0.74, 95% CI 0.47-0.88, p=0.0001), establishing it as a benchmark reference compound for MALT1 dependency assessment [1]. Notably, two ibrutinib-resistant cell lines (RS4;11 and 697) were among the most sensitive to Z-VRPR-FMK [2].
| Evidence Dimension | Cell growth inhibition correlation |
|---|---|
| Target Compound Data | Z-VRPR-FMK cell growth inhibition (dramatic in most B-ALL cell lines) |
| Comparator Or Baseline | MI-2 IC50 values across same B-ALL cell line panel |
| Quantified Difference | Pearson correlation r=0.74 (95% CI 0.47-0.88, p=0.0001) |
| Conditions | 16 B-ALL cell lines spanning disease spectrum; JEKO (positive control), JURKAT (negative control) |
Why This Matters
This correlation validates Z-VRPR-FMK as an experimentally robust reference standard for benchmarking novel MALT1 inhibitors, particularly in ibrutinib-resistant B-ALL models where alternative therapies are urgently needed.
- [1] GEO Accession GSE221273: Pharmacologic Inhibition of MALT1 Destabilizes MYC and Halts Survival in Precursor B-Cell Acute Lymphoblastic Leukemia. NCBI. 2023. View Source
- [2] Safa FM, Rasmussen T, Fontan L, et al. Profiling the Activity of the Para-Caspase MALT1 in B-Cell Acute Lymphoblastic Leukemia for Potential Targeted Therapeutic Application. Haematologica. 2024; doi:10.3324/haematol.2023.283178. PMID: 37767562. View Source
